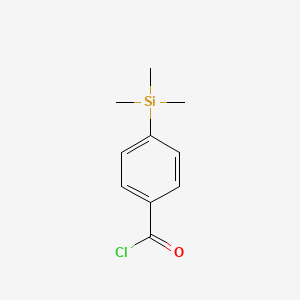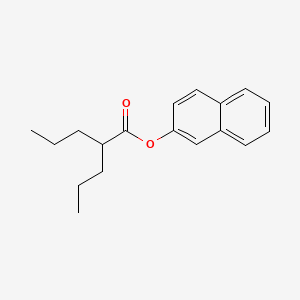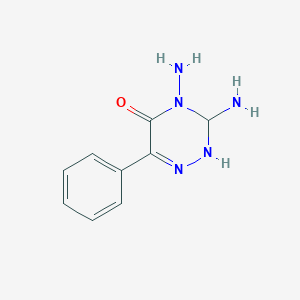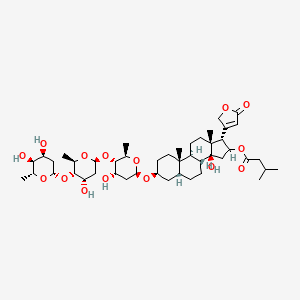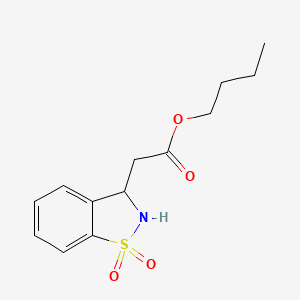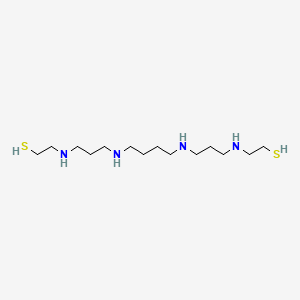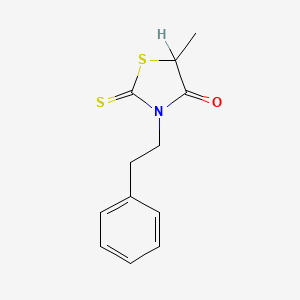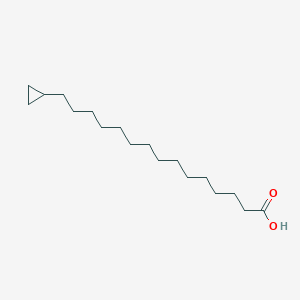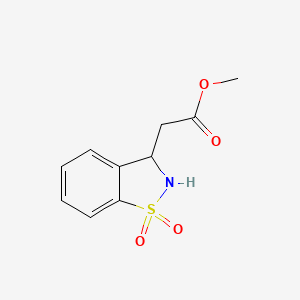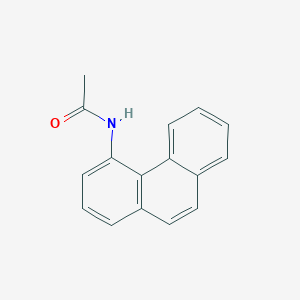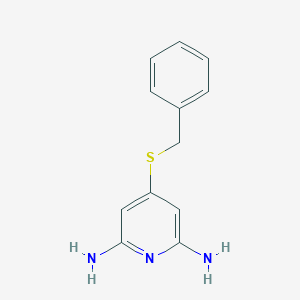
4-(Benzylsulfanyl)pyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylsulfanyl)pyridine-2,6-diamine is an organic compound that features a pyridine ring substituted with benzylsulfanyl and diamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)pyridine-2,6-diamine typically involves the nucleophilic substitution of a pyridine derivative. One common method starts with 4-chloropyridine-2,6-diamine, which undergoes a substitution reaction with benzyl thiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzylsulfanyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or DMSO are typically employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Benzylsulfanyl)pyridine-2,6-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of materials with specific properties, such as corrosion inhibitors
Wirkmechanismus
The mechanism of action of 4-(Benzylsulfanyl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent or non-covalent interactions with active sites, while the pyridine ring can participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diaminopyridine: A simpler analog without the benzylsulfanyl group.
4-(Substituted benzylsulfanyl)pyridine-2-carboxamides: Compounds with similar structures but different functional groups.
(S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: A compound with a similar diamine functionality but a different core structure.
Uniqueness
4-(Benzylsulfanyl)pyridine-2,6-diamine is unique due to the presence of both benzylsulfanyl and diamine groups on the pyridine ring
Eigenschaften
CAS-Nummer |
18960-92-4 |
|---|---|
Molekularformel |
C12H13N3S |
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
4-benzylsulfanylpyridine-2,6-diamine |
InChI |
InChI=1S/C12H13N3S/c13-11-6-10(7-12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H4,13,14,15) |
InChI-Schlüssel |
LTFCNVVIFOJGMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=CC(=NC(=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


